Methyl 3-(2-methylpropanamido)benzoate
Description
Methyl 3-(2-methylpropanamido)benzoate is a benzoic acid derivative featuring a methyl ester group at the carboxylic acid position and a 2-methylpropanamido (isobutyramido) substituent at the meta position of the aromatic ring. For example, similar benzoate esters with amide substituents, such as N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () and methyl (S)-4-(2-phenyl-2-(3-(o-tolyl)ureido)acetamido)benzoate (), are synthesized via amide coupling reactions. These typically involve activating carboxylic acids (e.g., as acyl chlorides) and reacting them with amines or amino alcohols.
Properties
IUPAC Name |
methyl 3-(2-methylpropanoylamino)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-8(2)11(14)13-10-6-4-5-9(7-10)12(15)16-3/h4-8H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSTXGWVAIDPQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-methylpropanamido)benzoate typically involves the esterification of 3-amino benzoic acid with methyl 2-methylpropanoate. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux to ensure complete esterification. After the reaction is complete, the product is purified through recrystallization or distillation.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3-(2-methylpropanamido)benzoate can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the ester or amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed:
Oxidation: 3-(2-methylpropanamido)benzoic acid.
Reduction: 3-(2-methylpropanamido)benzyl alcohol or 3-(2-methylpropanamido)benzylamine.
Substitution: Various substituted benzoates or amides depending on the substituent introduced.
Scientific Research Applications
Chemistry: Methyl 3-(2-methylpropanamido)benzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and the mechanisms of ester hydrolysis. It is also employed in the development of enzyme inhibitors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of Methyl 3-(2-methylpropanamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The amide group can form hydrogen bonds with biological molecules, influencing their structure and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural motifs with methyl 3-(2-methylpropanamido)benzoate, enabling comparisons of substituent effects and synthetic strategies:
Key Observations :
- Branching vs. Aromaticity : The target compound’s 2-methylpropanamido group introduces steric bulk and aliphatic character, contrasting with aromatic ureido groups in or hydroxyalkyl chains in . This difference may reduce π-π stacking interactions but improve lipid solubility.
- Synthetic Yields : Amide couplings with aromatic amines (e.g., ) show moderate yields (30–45%), likely due to steric hindrance or competing side reactions. The target compound’s synthesis may face similar challenges if using bulky reagents.
- Characterization : X-ray crystallography () and ESI-MS () are standard for confirming amide/ester functionalities. The target compound would likely require similar techniques.
Reactivity and Functionalization
- Directed C–H Activation : Compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () possess N,O-bidentate directing groups for metal-catalyzed C–H functionalization. The target compound’s amide group could similarly coordinate transition metals, enabling regioselective modifications.
- Nitration Behavior: demonstrates that electron-donating groups (e.g., methyl esters) direct nitration to specific aromatic positions.
Physicochemical Properties
- Solubility : Aliphatic amides (e.g., 2-methylpropanamido) enhance solubility in organic solvents compared to polar ureido groups ().
- Thermal Stability: Heterocyclic derivatives (e.g., oxazoloquinolines in ) exhibit higher thermal stability due to aromatic conjugation, whereas the target compound’s aliphatic chain may lower its melting point.
Methodological Considerations
- Crystallography : SHELX software () is widely used for small-molecule refinement. If the target compound crystallizes, SHELXL could refine its structure, as seen for .
- Chromatography : Purification of structurally complex analogs (e.g., ) often requires column chromatography, suggesting similar necessities for the target compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
